REACTION_CXSMILES
|
IC1C=C([N+]([O-])=O)C=C2C=1CCCN2C(=O)C(F)(F)F.[Cl:21][C:22]1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[C:28]2[C:23]=1[CH2:24][CH2:25][CH2:26][N:27]2C(=O)C(F)(F)F>CN(C=O)C.[Cu]Cl>[Cl:21][C:22]1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[C:28]2[C:23]=1[CH2:24][CH2:25][CH2:26][NH:27]2
|
Name
|
5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
|
Quantity
|
591 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCCN(C2=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)=O
|
Name
|
5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
IC1=C2CCCN(C2=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)=O
|
Name
|
130C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper (I) chloride
|
Quantity
|
1.66 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling the solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with 5M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |